![molecular formula C19H18ClN3O3S B2469394 1-[(4-氯苯基)磺酰基]-3-(3-苯基-1,2,4-恶二唑-5-基)哌啶 CAS No. 1031638-46-6](/img/structure/B2469394.png)
1-[(4-氯苯基)磺酰基]-3-(3-苯基-1,2,4-恶二唑-5-基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring and a 1,2,4-oxadiazole ring, both of which are commonly found in bioactive molecules . The presence of these rings, along with the other functional groups, contributes to the compound’s unique structure and properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 471.88. Its InChI string is “InChI=1S/C20H17ClF3N3O3S/c21-16-4-6-17(7-5-16)31(28,29)27-10-8-13(9-11-27)19-25-18(26-30-19)14-2-1-3-15(12-14)20(22,23)24/h1-7,12-13H,8-11H2” and its SMILES string is "C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl".科学研究应用
抗菌潜力: 一项研究合成了一系列带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物,包括此化合物,以评估它们的抗菌潜力。发现这些化合物是中等抑制剂,但对革兰氏阴性菌株的活性相对较高,突出了它们在抗菌应用中的潜在用途 (Iqbal 等人,2017).
神经系统疾病的酶抑制: 另一项研究专注于合成此化合物的 N-取代衍生物,以评估其作为阿尔茨海默病新药候选物的可能性。这些化合物对乙酰胆碱酯酶 (AChE) 酶表现出有希望的酶抑制活性,提示其在神经退行性疾病治疗中的潜在应用 (Rehman 等人,2018).
抗癌特性: 对包括此化合物在内的哌啶-4-羧酸乙酯-附加的 1,3,4-恶二唑杂化物的合成研究发现它们是潜在的抗癌剂。一些合成的化合物表现出很强的抗癌活性,提示它们在癌症治疗中的潜在用途 (Rehman 等人,2018).
抗菌活性: 另一项研究合成了带有 1,3,4-恶二唑类化合物的衍生物,包括目标化合物,以评估它们的抗菌潜力。结果显示出有价值的抗菌特性,表明它们在开发新的抗菌剂中的潜在用途 (Aziz‐ur‐Rehman 等人,2017).
安全和危害
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The precautionary statements include “P301 + P310”, which means that if swallowed, one should immediately call a poison center or doctor .
属性
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-8-10-17(11-9-16)27(24,25)23-12-4-7-15(13-23)19-21-18(22-26-19)14-5-2-1-3-6-14/h1-3,5-6,8-11,15H,4,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOOWHVTJDTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。